molecular formula C16H23N3O4S B10883318 1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine

1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10883318
M. Wt: 353.4 g/mol
InChI Key: JOKAQDSOQXGJNQ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by a piperazine ring substituted with a cyclohexyl group and a 4-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:

  • Formation of the Piperazine Ring: : The piperazine ring can be synthesized through cyclization reactions involving diamines and sulfonium salts. For instance, the reaction between 1,2-diamine derivatives and diphenylvinylsulfonium triflate in the presence of a base like DBU can yield protected piperazines .

  • Introduction of the Cyclohexyl Group: : The cyclohexyl group can be introduced via nucleophilic substitution reactions. Cyclohexyl halides or cyclohexyl sulfonates can react with the piperazine ring under basic conditions to form the desired product.

  • Attachment of the 4-Nitrophenylsulfonyl Group: : This step involves the reaction of the piperazine derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the final product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 1-Cyclohexyl-4-[(4-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzenesulfonic acid and piperazine derivatives.

Scientific Research Applications

1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The nitrophenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-4-[(4-aminophenyl)sulfonyl]piperazine: Similar structure but with an amino group instead of a nitro group.

    1-Cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine: Contains a methoxy group instead of a nitro group.

    1-Cyclohexyl-4-[(4-bromophenyl)sulfonyl]piperazine: Features a bromine atom in place of the nitro group.

Uniqueness

1-Cyclohexyl-4-[(4-nitrophenyl)sulfonyl]piperazine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

Molecular Formula

C16H23N3O4S

Molecular Weight

353.4 g/mol

IUPAC Name

1-cyclohexyl-4-(4-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H23N3O4S/c20-19(21)15-6-8-16(9-7-15)24(22,23)18-12-10-17(11-13-18)14-4-2-1-3-5-14/h6-9,14H,1-5,10-13H2

InChI Key

JOKAQDSOQXGJNQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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